![molecular formula C23H19N5O3 B2508387 1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941908-10-7](/img/structure/B2508387.png)
1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a complex molecule that appears to be related to various research efforts in synthesizing novel organic compounds with potential biological activities. The structure suggests it is a hybrid molecule incorporating elements of indole, pyridine, and pyrimidine moieties, which are often seen in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a novel synthesis of indolin-2-one derivatives, which are structurally related to the compound , was achieved through a conjugate addition of indoles onto en-1,4-dione in the presence of iodine as a catalyst . Another study reported the synthesis of spiro compounds involving isatins, which are also structurally related to the compound of interest . Additionally, a catalyst-free synthesis of spiroindeno[1,2-b]pyrido[2,3-d]pyrimidine derivatives was accomplished using a three-component reaction involving isatins . These methods highlight the potential pathways that could be adapted or modified for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of the compound likely features a complex arrangement of rings and functional groups, as indicated by the presence of indole, pyridine, and pyrimidine units. The indole moiety is known to contribute to the electronic and steric properties of molecules, affecting their biological activity . The pyridine and pyrimidine rings are also significant in medicinal chemistry, often contributing to the binding affinity of drugs to biological targets.
Chemical Reactions Analysis
The compound's reactivity can be inferred from related studies. Indole derivatives are known to participate in various chemical reactions, including conjugate additions . The pyrimidine ring is also reactive, as seen in the regioselective amination of condensed pyrimidines . These reactions are crucial for the modification and functionalization of the core structure, potentially leading to derivatives with enhanced biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not directly reported, related compounds provide some insight. The presence of multiple hydrogen bond donors and acceptors in the structure suggests a propensity for forming hydrogen-bonded frameworks, which can influence solubility and crystal packing . The polarized electronic structure of related compounds also suggests potential for varied solubility and reactivity, which are important considerations in drug design and synthesis .
Wissenschaftliche Forschungsanwendungen
Domino Knoevenagel Condensation–Michael Addition–Cyclization
Researchers have investigated a green method for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines, highlighting an organocatalyst-assisted process that serves as a notable addition to group-assistant-purification (GAP) chemistry. This method allows the avoidance of chromatography and recrystallization for purification, simplifying the process to obtain pure products by washing the crude products with ethanol (Ahadi et al., 2014).
Synthesis of Ellipticine Quinone from Isatin
A study explored a new route for synthesizing ellipticine quinone from isatin, demonstrating the conversion of 1-(2-Oxo-2-(pyridin-4-yl)ethyl)indoline-2,3-dione into 2-isonicotinoyl-1H-indole-3-carboxylic acid, which is a key intermediate for further transformation into ellipticine quinone (Ramkumar & Nagarajan, 2014).
Metal-Free Synthesis of Spiro Derivatives
A novel approach to the metal-free synthesis of spiro derivatives, including spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives, has been described. This synthesis utilizes four-component domino reactions in water, showcasing a green chemistry perspective by avoiding extraction and purification steps, thus minimizing waste generation (Balamurugan et al., 2011).
Construction of Substituted Pyrimido[4,5-d]pyrimidones
Another research focused on the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and formaldehyde or aromatic (heterocyclic) aldehydes, leading to the construction of substituted pyrimido[4,5-d]pyrimidin-2,4-diones. This method represents a significant contribution to the synthesis of pyrimidine derivatives with varied substitutions (Hamama et al., 2012).
Eigenschaften
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3/c29-20(26-12-9-17-6-1-2-7-18(17)26)15-27-19-8-4-11-25-21(19)22(30)28(23(27)31)14-16-5-3-10-24-13-16/h1-8,10-11,13H,9,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSXSOIMSVWMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CN=CC=C5)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

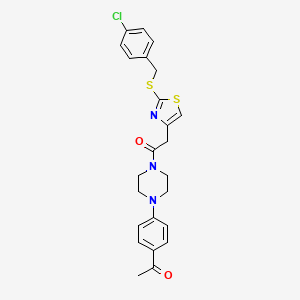
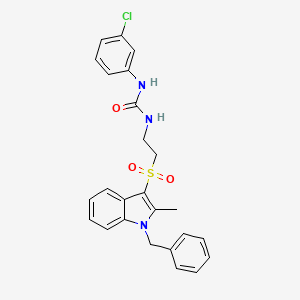
![N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2508308.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2508310.png)
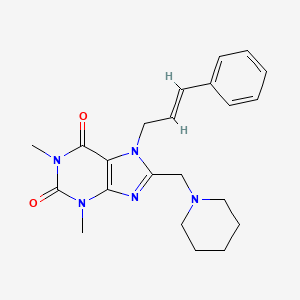
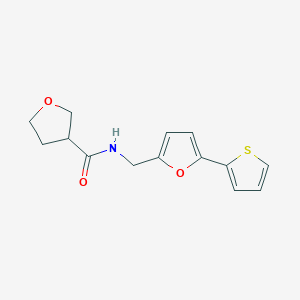
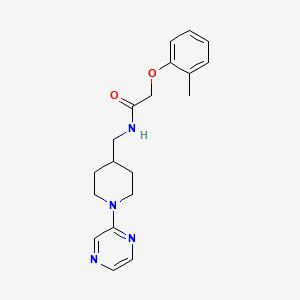
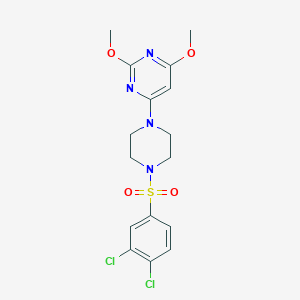
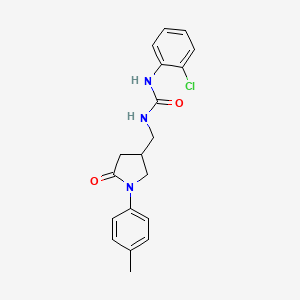
![4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2508318.png)
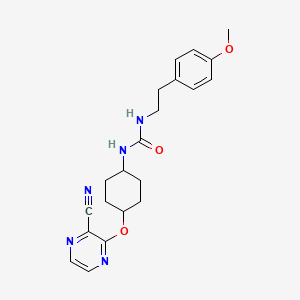
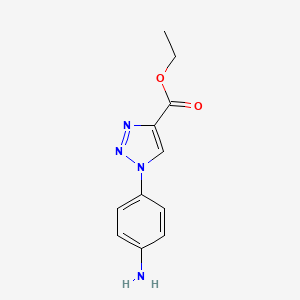
![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2508323.png)
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide](/img/structure/B2508324.png)